molecular formula C18H18Cl2N4O B6998284 N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-[(3-chloropyridin-2-yl)methyl]propan-2-amine

N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-[(3-chloropyridin-2-yl)methyl]propan-2-amine

Cat. No.: B6998284
M. Wt: 377.3 g/mol
InChI Key: PKSATFQPQJPWJK-UHFFFAOYSA-N
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Description

N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-[(3-chloropyridin-2-yl)methyl]propan-2-amine is a synthetic organic compound that features a unique structure combining an oxadiazole ring, chlorophenyl, and chloropyridinyl groups

Properties

IUPAC Name

N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-[(3-chloropyridin-2-yl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N4O/c1-12(2)24(10-16-15(20)8-5-9-21-16)11-17-22-23-18(25-17)13-6-3-4-7-14(13)19/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSATFQPQJPWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=C(C=CC=N1)Cl)CC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-[(3-chloropyridin-2-yl)methyl]propan-2-amine typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the chlorophenyl group: This step involves the reaction of the oxadiazole intermediate with a chlorophenyl derivative, often using a coupling reagent.

    Introduction of the chloropyridinyl group: This is typically done through a nucleophilic substitution reaction.

    Final amination step:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-[(3-chloropyridin-2-yl)methyl]propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The chlorophenyl and chloropyridinyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-[(3-chloropyridin-2-yl)methyl]propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-[(3-chloropyridin-2-yl)methyl]propan-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-[(3-chloropyridin-2-yl)methyl]ethanamine
  • N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-[(3-chloropyridin-2-yl)methyl]butan-2-amine

Uniqueness

N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-[(3-chloropyridin-2-yl)methyl]propan-2-amine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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